Cas no 2228248-01-7 (2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid)

2-(2-{4-(tert-Butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid is a versatile intermediate in organic synthesis, particularly valuable for peptide coupling and pharmaceutical applications. Its structure features a Boc-protected piperazine moiety linked to a carboxylic acid via an ethylene glycol spacer, enabling selective deprotection and further functionalization. The tert-butoxycarbonyl (Boc) group enhances stability during synthetic processes while allowing mild acidic deprotection when required. The ethylene glycol linker improves solubility and reactivity, facilitating conjugation with amines or alcohols. This compound is commonly employed in drug discovery for constructing bioactive molecules, offering controlled reactivity and compatibility with standard coupling reagents. Its well-defined purity and consistent performance make it a reliable choice for medicinal chemistry and bioconjugation workflows.
2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid structure
2228248-01-7 structure
Product Name:2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid
CAS No:2228248-01-7
MF:C13H24N2O5
MW:288.340064048767
CID:6224854
PubChem ID:134562525
Update Time:2025-10-31

2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid
    • 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid
    • Z3005385783
    • SCHEMBL20211861
    • 2228248-01-7
    • 2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid
    • CS-0369511
    • EN300-1889005
    • Inchi: 1S/C13H24N2O5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-9-19-10-11(16)17/h4-10H2,1-3H3,(H,16,17)
    • InChI Key: UYIFHWGGLAYCLN-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCN(CCOCC(=O)O)CC1)=O

Computed Properties

  • Exact Mass: 288.16852187g/mol
  • Monoisotopic Mass: 288.16852187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 79.3Ų

2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1889005-0.05g
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid
2228248-01-7 90%
0.05g
$205.0 2023-09-18
Enamine
EN300-1889005-0.1g
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid
2228248-01-7 90%
0.1g
$306.0 2023-09-18
Enamine
EN300-1889005-0.25g
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid
2228248-01-7 90%
0.25g
$438.0 2023-09-18
Enamine
EN300-1889005-0.5g
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid
2228248-01-7 90%
0.5g
$691.0 2023-09-18
Enamine
EN300-1889005-1.0g
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid
2228248-01-7 90%
1.0g
$884.0 2023-07-08
Enamine
EN300-1889005-2.5g
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid
2228248-01-7 90%
2.5g
$1735.0 2023-09-18
Enamine
EN300-1889005-5.0g
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid
2228248-01-7 90%
5.0g
$2566.0 2023-07-08
Enamine
EN300-1889005-10.0g
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid
2228248-01-7 90%
10.0g
$3807.0 2023-07-08
Enamine
EN300-1889005-1g
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid
2228248-01-7 90%
1g
$884.0 2023-09-18
Enamine
EN300-1889005-5g
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid
2228248-01-7 90%
5g
$2566.0 2023-09-18

Additional information on 2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid

Comprehensive Overview of 2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid (CAS No. 2228248-01-7)

2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid (CAS No. 2228248-01-7) is a specialized organic compound widely utilized in pharmaceutical research and drug development. This compound features a piperazine core protected by a tert-butoxycarbonyl (Boc) group, coupled with an ethoxyacetic acid side chain. Its unique structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the design of protease inhibitors and receptor modulators. Researchers often focus on its carboxylate functionality and Boc-protected amine, which are critical for conjugation and further derivatization.

The growing interest in peptide-based therapeutics and small-molecule drug discovery has elevated the relevance of compounds like 2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid. Its water-solubility and stability under physiological conditions are frequently discussed in forums and scientific literature. Many users search for "Boc-piperazine derivatives applications" or "acetic acid linker in drug design," reflecting its importance in modern medicinal chemistry. Additionally, its role in click chemistry and bioconjugation techniques aligns with trends in targeted drug delivery systems.

From a synthetic perspective, this compound is often prepared via nucleophilic substitution reactions involving piperazine and tert-butyl dicarbonate, followed by etherification with 2-bromoethoxyacetic acid. The purity and yield of 2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid are critical parameters, as highlighted in queries like "how to purify Boc-protected piperazine derivatives." Analytical techniques such as HPLC and NMR spectroscopy are essential for quality control, ensuring its suitability for high-value applications.

Beyond pharmaceuticals, this compound has potential in material science, particularly in the development of smart polymers and biodegradable coatings. Its pH-responsive properties and chelating ability make it a candidate for environmental and industrial applications. Searches for "piperazine-based polymers" or "green chemistry intermediates" often intersect with discussions about this molecule. As sustainability gains traction, its role in eco-friendly synthesis routes is increasingly explored.

In summary, 2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid (CAS No. 2228248-01-7) is a multifaceted compound bridging drug discovery and advanced materials. Its structural versatility and compatibility with diverse reaction conditions ensure its continued relevance in scientific innovation. For researchers seeking "Boc-protected building blocks" or "carboxylic acid functionalized linkers," this compound remains a cornerstone in synthetic strategies.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.